5-Chloro-N3-propylpyridazine-3,4-diamine

Catalog No.
S8610349
CAS No.
M.F
C7H11ClN4
M. Wt
186.64 g/mol
Availability
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5-Chloro-N3-propylpyridazine-3,4-diamine

Product Name

5-Chloro-N3-propylpyridazine-3,4-diamine

IUPAC Name

5-chloro-3-N-propylpyridazine-3,4-diamine

Molecular Formula

C7H11ClN4

Molecular Weight

186.64 g/mol

InChI

InChI=1S/C7H11ClN4/c1-2-3-10-7-6(9)5(8)4-11-12-7/h4H,2-3H2,1H3,(H2,9,11)(H,10,12)

InChI Key

OPUUQCBRSLMDEQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=CN=N1)Cl)N

Multi-Step Synthetic Pathways for Pyridazine Core Functionalization

The synthesis of 5-chloro-N3-propylpyridazine-3,4-diamine begins with constructing the pyridazine core. A prominent method involves a formal [4 + 2] cyclocondensation strategy, where vinylogous enaminonitriles react with sulfonyl hydrazides under radical conditions. This approach leverages 6-endo-trig radical cyclization to form the pyridazine ring, achieving yields of 65–85% depending on substituents. Key steps include:

  • Transamidation: Vinylogous enaminonitriles undergo transamidation with sulfonyl hydrazides, forming intermediates with sulfonyl and cyano groups.
  • Radical Sulfonylation: Initiated by azobisisobutyronitrile (AIBN), sulfonyl radicals add to the enaminonitrile intermediate.
  • Cyclization: A thermodynamically favored 6-endo-trig pathway closes the pyridazine ring, driven by radical stabilization.

Alternative routes utilize modified Bohlmann-Rahtz reactions, combining 1,3-dicarbonyl compounds, alkynones, and ammonia in a one-pot process. This method avoids acid catalysts and achieves regioselectivity through tandem Michael addition-heterocyclization. For example, reacting acetylacetone with propiolic acid derivatives in ammonia yields 3,4-diaminopyridazines, which are subsequently chlorinated.

Chlorination Strategies
Chlorine introduction at position 5 is achieved via oxidative chlorination using NaClO and HCl. In a representative procedure, 2-aminopyridine reacts with NaClO/HCl at 10°C, followed by pH-controlled extraction to isolate 2-amino-5-chloropyridine in 72% yield. The chloro group’s electron-withdrawing nature enhances electrophilic substitution reactivity, facilitating downstream functionalization.

Optimization Strategies for Propylamine Side Chain Introduction

Introducing the propylamine group at position 3 requires precise control to avoid over-alkylation. Two primary methods dominate:

Reductive Amination

A nitro precursor (e.g., 3-nitro-5-chloropyridazine) is reduced using Pd/C under hydrogen atmosphere. For instance, hydrogenating 3-nitro-5-chloropyridazine-4-amine in methanol/THF at 10°C for 24 hours yields 3,4-diamino-5-chloropyridazine, which is then alkylated with 1-bromopropane. Key optimizations include:

  • Solvent Selection: Tetrahydrofuran (THF) improves solubility of intermediates.
  • Temperature Control: Low temperatures (10°C) minimize side reactions during nitro reduction.

Nucleophilic Substitution

3-Chloro-5-chloropyridazine-4-amine reacts with propylamine in dimethylformamide (DMF) at 80°C. The reaction’s success hinges on:

  • Base Choice: Potassium carbonate deprotonates the amine, enhancing nucleophilicity.
  • Stoichiometry: A 1.2:1 ratio of propylamine to chloropyridazine maximizes conversion.

Yield Comparison

MethodConditionsYield (%)
Reductive AminationH₂, Pd/C, THF, 10°C85
Nucleophilic SubK₂CO₃, DMF, 80°C78

Novel Catalytic Approaches in Heterocyclic Annulation Reactions

Recent advances in catalysis have revolutionized pyridazine synthesis:

Radical-Mediated Cyclization

The formal [4 + 2] reaction employs AIBN to generate sulfonyl radicals, which drive cyclization without metal catalysts. This method’s regioselectivity arises from the stability of the benzylic radical intermediate, which favors para- over ortho-addition. Computational studies (DFT) confirm a 12.3 kcal/mol preference for the 6-endo-trig pathway over ionic mechanisms.

pH-Dependent C–H Functionalization

Oxazino pyridine intermediates, derived from pyridines, enable para-selective alkylation under acidic conditions. For example, treating pyridazine with trifluoroacetic acid (TFA) and alkyl halides achieves 89% para-substitution, a strategy applicable to 5-chloro-N3-propylpyridazine-3,4-diamine derivatives.

Mechanistic Insights

  • Dearomatization: Pyridazine reacts with an electrophile (e.g., R⁺), forming an oxazino intermediate.
  • Rearomatization: Acidic conditions protonate the intermediate, triggering rearomatization with para-selectivity.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.0672241 g/mol

Monoisotopic Mass

186.0672241 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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